molecular formula C17H20ClNO3S B2665147 N-(5-chloro-2-methylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide CAS No. 1351591-14-4

N-(5-chloro-2-methylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide

Cat. No.: B2665147
CAS No.: 1351591-14-4
M. Wt: 353.86
InChI Key: IUUAGIFSEATKRH-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-methylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide” is a complex organic compound. It is composed of a sulfonamide group attached to a phenyl ring with a chlorine and a methyl group, and an ethylphenoxy group. Sulfonamides are a group of compounds known for their antibacterial properties .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a sulfonamide group (-SO2NH2) attached to a phenyl ring. The phenyl ring would have a chlorine atom and a methyl group attached to it. There would also be an ethylphenoxy group attached to the molecule .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the conditions and reagents present. Generally, sulfonamides can undergo reactions such as hydrolysis, acylation, and displacement of the sulfonamide nitrogen .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study conducted by Patel et al. (2011) outlined the synthesis of a derivative involving the reaction of 4-chloroaniline with 1-(4-hydroxyphenyl)-ethanone, further reacting with 4-nitrotoluene-2-sulfonyl chloride to produce N-(4-(4-acetylphenoxy)phenyl)-2-methyl-5-nitrobenzenesulphonamide. This compound, upon further reactions, led to the creation of derivatives with antimicrobial activity against various bacterial species, highlighting its potential in antimicrobial therapy (Patel, Nimavat, Vyas, & Patel, 2011).

Oxidation Studies

Rozentsveig et al. (2001) investigated the oxidation of N-(1-Hydroxypolychloroethyl)sulfonamides, including derivatives similar to the compound . The study focused on the chemical transformations these compounds undergo, potentially leading to new chemical entities with varied biological activities (Rozentsveig, Rozentsveig, Levkovskaya, Mirskova, 2001).

Mechanism of Action

While the exact mechanism of action of “N-(5-chloro-2-methylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide” is not known, sulfonamides generally act as antimicrobial agents by inhibiting the synthesis of folic acid in bacteria, which is necessary for the synthesis of nucleic acids and proteins .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3S/c1-3-14-5-8-16(9-6-14)22-10-11-23(20,21)19-17-12-15(18)7-4-13(17)2/h4-9,12,19H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUAGIFSEATKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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